1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine
Description
Properties
CAS No. |
71765-48-5 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-4-5-9-18(11)16(20)15(19)13-10-17-14-8-3-2-7-12(13)14/h2-3,7-8,10-11,17H,4-6,9H2,1H3 |
InChI Key |
NTXKGXFHZMTNKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 2-methylpiperidine.
Coupling of Indole and Piperidine: The final step involves coupling the indole and piperidine moieties through a suitable linker, often using a condensation reaction with an appropriate dione precursor.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The indole moiety is known to interact with various biological targets, while the piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents attached to the piperidine ring or the acyl group. Key examples include:
Key Observations :
- AI3-37220: The cyclohexenyl group enhances hydrophobicity, contributing to prolonged repellent action against Anopheles mosquitoes (>80% efficacy for 9 hours vs. DEET’s 3 hours) .
- DEET : Polar benzamide group facilitates skin absorption but requires frequent reapplication .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine, and what analytical techniques validate its purity?
- Methodology : Use a multi-step synthesis involving indole-3-oxoacetic acid derivatives and 2-methylpiperidine coupling via amide bond formation. Post-synthesis, validate purity using HPLC (≥95% purity threshold) and structural integrity via -NMR (e.g., indole NH proton at δ 10.5–11.0 ppm) and -NMR (carbonyl peaks at ~170 ppm). Mass spectrometry (ESI-MS) should confirm molecular weight alignment (±1 Da) .
- Key Challenges : Optimize reaction conditions (e.g., DCC/DMAP coupling) to avoid byproducts like unreacted indole intermediates or piperidine dimerization.
Q. How should researchers handle safety and toxicity concerns during experimental work with this compound?
- Methodology : Follow GHS-based protocols for indole derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid in ). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Acute toxicity (H302) and skin/eye irritation (H315/H319) risks require spill kits and emergency eyewash stations .
- Data Interpretation : Monitor LD values from analogous compounds (e.g., 1-(3-cyclohexen-1-ylcarbonyl)-2-methylpiperidine in ) to infer toxicity thresholds.
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of 1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine to neurological targets?
- Methodology : Perform molecular docking (AutoDock Vina) against serotonin reuptake transporters or σ-1 receptors, using crystal structures from the PDB (e.g., 5I6X). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Data Contradictions : Address discrepancies between in silico predictions and in vitro assays by recalibrating force fields or incorporating solvent effects.
Q. How can researchers resolve contradictions in spectral data for this compound across different batches?
- Methodology : Cross-validate using orthogonal techniques:
- X-ray crystallography (as in for analogous indole-piperidine structures) for absolute configuration.
- Isotopic labeling (e.g., -piperidine) to trace NMR signal splitting anomalies.
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Advanced Integration : Correlate results with QSAR models to predict in vivo behavior.
Methodological & Theoretical Frameworks
Q. How should researchers integrate theoretical models into mechanistic studies of this compound?
- Methodology : Apply the "Guiding Principle 2" from : Link experiments to serotonin receptor theory or indole alkaloid biosynthesis pathways. For example, use Hammett plots to study electronic effects of substituents on bioactivity .
- Data Interpretation : Contrast empirical results with DFT-calculated reaction pathways to identify rate-limiting steps.
Q. What experimental designs minimize bias in pharmacological evaluations?
- Control : Vehicle-treated samples.
- Blinding : Double-blind compound administration in animal models.
- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) .
Data Presentation Guidelines
Q. How should structural data be presented to meet crystallographic reporting standards?
- Methodology : Follow Acta Crystallographica conventions ():
- Report unit cell parameters (Å, °), R-factors (<5%), and CCDC deposition numbers.
- Include ORTEP diagrams with thermal ellipsoids (50% probability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
